trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-(6-methylpyridin-3-yl)oxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-2-3-8(4-11-7)14-10-6-13-5-9(10)12/h2-4,9-10,12H,5-6H2,1H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLIJHTRDNUSE-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Approaches
The pyridine-oxolane ether linkage in trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol is most frequently constructed through nucleophilic aromatic substitution (SNAr) reactions. Patent WO2019238633A1 details a representative procedure where 3-hydroxyoxolane-4-ol derivatives react with 5-chloro-2-methylpyridine under basic conditions. Key parameters include:
Reaction Conditions
- Base: Potassium tert-butoxide (2.5 equiv)
- Solvent: Anhydrous DMF at 110°C
- Time: 18–24 hours
- Yield: 68% isolated
- Diastereomeric ratio: 7:1 trans:cis
The stereochemical outcome arises from steric hindrance during the SNAr transition state, favoring axial attack on the oxolane ring. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) enhances diastereopurity to >98% trans. Comparative studies in continuous flow reactors (PD-units) demonstrate reduced reaction times to 45 minutes at 130°C with comparable yields.
Mitsunobu Etherification Strategy
For laboratories requiring stereochemical inversion, the Mitsunobu reaction provides reliable access to the trans configuration. A modified protocol from WO2017112719A1 employs:
Reagents
- DIAD (1.2 equiv)
- Triphenylphosphine (1.2 equiv)
- 6-Methylpyridin-3-ol (1.0 equiv)
- cis-4-Hydroxyoxolan-3-ol (1.05 equiv)
Optimized Conditions
- Solvent: THF at 0°C → RT
- Time: 12 hours
- Yield: 82%
- Diastereoselectivity: >20:1 trans:cis
This method capitalizes on the Mitsunobu mechanism’s inherent stereochemical inversion, converting cis-diol precursors into trans-configured products. Large-scale implementations (>100 g) require careful azide byproduct management through aqueous workup (10% NaHCO3) and activated carbon filtration.
Transition Metal-Catalyzed Coupling Methods
Palladium-mediated cross-coupling offers an alternative route for constructing the critical C–O bond. Building on methodologies in continuous manufacturing, a Ullman-type coupling achieves:
Catalytic System
- Pd(OAc)2 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (3.0 equiv)
Performance Metrics
- Temperature: 100°C
- Solvent: Toluene/DMA (4:1)
- Conversion: 94% (GC-MS)
- Isolated yield: 72%
This approach eliminates the need for pre-functionalized pyridine substrates, instead using 3-bromo-6-methylpyridine directly. Microwave-assisted variants reduce reaction times to 15 minutes but suffer from lower diastereoselectivity (4:1 trans:cis).
Resolution of Diastereomeric Mixtures
All synthetic routes produce varying amounts of cis-diastereomer, necessitating efficient separation protocols. Patent WO2017112719A1 discloses a crystallization-based purification using heptane/toluene (3:1) that enriches trans-purity to 99.5%. Alternative chromatographic methods on chiral stationary phases (Chiralpak IA) achieve baseline separation but with higher solvent consumption.
Process Intensification via Continuous Flow
Adapting batch protocols to continuous flow systems addresses scalability challenges. The exploratory development (ED) unit described in Match-Making Reactors to Chemistry enables:
- Precise temperature control (-30°C to 150°C)
- Inline IR monitoring of intermediate lithiated species
- Throughput: 30 g/hour
- Overall yield improvement (58% batch → 74% flow)
Critical modifications include ultrasound-assisted mixing to prevent clogging from insoluble intermediates and split-and-recombine reactors to enhance mass transfer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used as a probe in biochemical assays to study enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceutical intermediates.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s key structural analogs are differentiated by substituents on the oxolan-3-ol core. Below is a comparative analysis:
Key Observations:
- Polarity and Solubility: The pyridinyloxy group in the target compound confers moderate polarity compared to the highly polar adenine analog (TPSA = 127 Ų in ). However, it is less polar than the amino-substituted analog (~119 g/mol, ), which likely exhibits greater aqueous solubility.
- Lipophilicity: The methylpyridine substituent balances lipophilicity better than the benzylamino analog (logP ~4.1 for adenine analog vs. ~1.5 estimated for the target compound) .
- Bioactivity : Pyridine derivatives are frequently associated with kinase inhibition or receptor modulation, whereas adenine analogs (e.g., ) are linked to nucleoside-based therapies.
Pharmacological and Industrial Relevance
- Drug Development: The benzylamino analog () and adenine derivative () highlight the oxolan-3-ol scaffold’s versatility in targeting neurological or viral diseases. The target compound’s methylpyridine group may optimize blood-brain barrier penetration or kinase selectivity.
- Industrial Applications: Amino- and hydroxyl-substituted oxolanes () are intermediates in chiral synthesis, while pyridine derivatives () are common in agrochemicals and materials science.
Biological Activity
trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H13NO3
- Molecular Weight: 195.22 g/mol
The synthesis of this compound typically involves:
- Formation of the Tetrahydrofuran Ring: Cyclization of a suitable diol precursor under acidic conditions.
- Introduction of the 6-Methylpyridin-3-yloxy Group: Nucleophilic substitution using a halogenated pyridine derivative in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its ability to inhibit bacterial enzymes, which is crucial for its effectiveness against various pathogens. The compound has shown promising results in biochemical assays aimed at understanding its interaction with microbial targets.
Anticancer Activity
In anticancer studies, this compound has demonstrated potential in modulating cell signaling pathways. It may interfere with the proliferation of cancer cells by targeting specific receptors or enzymes involved in tumor growth. The detailed mechanisms are still under investigation, but initial findings suggest that it could inhibit key pathways associated with cancer progression .
The mechanism through which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors: The compound can bind to specific molecular targets, thereby modulating their activity.
- Interference with Cellular Processes: In antimicrobial applications, it may inhibit critical bacterial metabolic pathways; in anticancer contexts, it could disrupt signaling cascades essential for cell survival and proliferation .
Comparative Studies
Comparative studies reveal that the position of the methyl group on the pyridine ring significantly influences biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| trans-4-[(2-Methylpyridin-3-yl)oxy]oxolan-3-ol | Structure | Moderate activity; less effective than 6-methyl variant |
| trans-4-[(4-Methylpyridin-3-yloxy)]oxolan | - | Similar structure; varying efficacy |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of trans-4-[(6-Methylpyridin-3-yloxy)]oxolan against several bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of this compound in vitro. The study found that treatment with trans-4-[6-Methylpyridin] resulted in decreased viability of cancer cells compared to controls, suggesting its role as a potential therapeutic agent.
Q & A
Q. Table 1: Example Synthetic Routes for Oxolan-3-ol Derivatives
| Step | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| Tosylate formation | TsCl, DCM, base (e.g., pyridine) | (3R)-oxolan-3-yl tosylate | |
| Nucleophilic coupling | 6-Methylpyridin-3-ol, K₂CO₃, DMF | This compound |
Basic: How can coupling reactions between pyridine derivatives and oxolan intermediates be optimized?
Methodological Answer:
Coupling the 6-methylpyridin-3-yl group to the oxolan ring requires activating the hydroxyl group on pyridine. Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) are effective for forming ether linkages under mild conditions. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the pyridine ring is activated with electron-withdrawing groups. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly influence reaction efficiency .
Advanced: How is the stereoselective formation of the trans-configuration in the oxolan ring achieved?
Methodological Answer:
Stereocontrol in the oxolan ring is achieved through chiral catalysts or auxiliaries. For example, enantiopure (3R)-oxolan-3-ol precursors (synthesized via enzymatic resolution or asymmetric catalysis) ensure retention of configuration during substitution reactions. Diastereomeric intermediates can be separated using chromatography or crystallization, as demonstrated in the synthesis of diazepane-containing oxolan derivatives . Computational modeling (DFT) may also predict steric and electronic effects favoring trans-product formation.
Advanced: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- LC/MS : Retention time and mass-to-charge ratio (e.g., m/z 224 [M+H]⁺) provide preliminary confirmation .
- NMR : ¹H and ¹³C NMR (e.g., δ 4.3 ppm for oxolan C3-OH, δ 8.2 ppm for pyridine protons) and 2D techniques (COSY, HSQC) resolve stereochemistry and regiochemistry .
- X-ray crystallography : Definitive proof of trans-configuration and bond angles .
Q. Table 2: Key Analytical Data
| Technique | Key Signals/Data | Reference |
|---|---|---|
| LC/MS | Retention time: 0.95 min, m/z 224 | |
| ¹H NMR (DMSO-d₆) | δ 2.4 (CH₃-pyridine), δ 4.3 (C3-OH) |
Methodological: How can the pyridine ring be functionalized post-synthesis?
Methodological Answer:
The 6-methylpyridin-3-yl group can undergo:
- Oxidation : Hydrogen peroxide or KMnO₄ converts methyl groups to carboxylic acids.
- Electrophilic substitution : Nitration or halogenation at the 2-position using HNO₃/H₂SO₄ or NBS .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aryl groups .
Advanced: How do solvent and pH influence the stability of this compound?
Methodological Answer:
The compound is sensitive to acidic hydrolysis due to the ether linkage. Stability studies in buffered solutions (pH 5–8) show decomposition below pH 4. Storage in anhydrous, aprotic solvents (e.g., acetonitrile) under inert gas (N₂) minimizes degradation. Accelerated stability testing (40°C/75% RH) over 14 days can assess shelf life .
Advanced: What computational methods predict the bioactive conformation of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with target proteins. QSAR studies correlate substituent effects (e.g., pyridine methylation) with binding affinity. Free energy perturbation (FEP) calculations quantify thermodynamic contributions of stereochemistry .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Methanol/water mixtures yield high-purity crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates diastereomers .
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
